molecular formula C23H27N5 B1680765 Sant-1

Sant-1

Cat. No.: B1680765
M. Wt: 373.5 g/mol
InChI Key: FOORCIAZMIWALX-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SANT-1 is a cell-permeable antagonist that binds directly to the Smoothened receptor and inhibits the Sonic Hedgehog signaling pathway. This compound has shown significant potential in cancer research and stem cell biology due to its ability to block tumorigenesis and promote cell differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

SANT-1 is synthesized through a series of chemical reactions involving the condensation of 4-benzyl-1-piperazine with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. The reaction typically occurs in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. The compound is usually produced in crystalline form and stored at low temperatures to maintain stability. The production process includes rigorous quality control measures to ensure the compound’s purity is above 98% .

Chemical Reactions Analysis

Types of Reactions

SANT-1 primarily undergoes binding reactions with the Smoothened receptor, inhibiting its activity. It does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .

Common Reagents and Conditions

The primary reagent used in the synthesis of this compound is 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. The reaction conditions include the use of solvents like DMSO and ethanol, and the reactions are carried out at controlled temperatures to ensure optimal yield .

Major Products

The major product of the synthesis is this compound itself, which is obtained in a crystalline form. The compound is then purified to achieve a purity level of 98% or higher .

Scientific Research Applications

Cancer Research

Mechanism of Action:
SANT-1 disrupts the Hedgehog signaling pathway, which is often aberrantly activated in various cancers, including pancreatic and prostate cancers. By inhibiting this pathway, this compound can reduce tumor growth and promote apoptosis in cancer cells.

Case Studies:

  • Pancreatic Cancer: A study demonstrated that this compound effectively reduces cell viability in pancreatic cancer cell lines through Hh pathway inhibition. The compound was evaluated using a Hh reporter assay, confirming its inhibitory activity against the pathway .
  • Prostate Cancer: Similar studies have shown that this compound exhibits cytotoxic effects on prostate cancer cells, indicating its potential as a therapeutic agent in treating tumors driven by Hh signaling .

Data Table: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (nM)Reference
Shh-LIGHT220
Pancreatic CancerVaries
Prostate CancerVaries

Regenerative Medicine

Induction of Pancreatic β Cells:
this compound has been utilized in protocols aimed at generating pancreatic β cells from human pluripotent stem cells (hPSCs). The compound's ability to inhibit Hh signaling is crucial for directing stem cell differentiation towards insulin-producing cells.

Technical Insights:

  • Protocol Development: Studies have outlined methods for using this compound to enhance the efficiency of generating β cells from hPSCs, demonstrating its role in regenerative therapies for diabetes .

Neuroscience Research

Potential Neuroprotective Effects:
Recent investigations suggest that this compound may have neuroprotective properties by modulating Hh signaling pathways involved in neurodevelopment and neuroprotection.

Research Findings:

  • Neurogenesis: Inhibition of Hh signaling has been linked to enhanced neurogenesis in specific contexts, suggesting that this compound could be beneficial in conditions like neurodegenerative diseases .

Pharmacokinetics and Toxicity Studies

Safety Profile:
Before clinical applications, extensive pharmacokinetic and toxicity studies are essential. Initial assessments indicate that this compound exhibits a favorable safety profile with low toxicity against normal cell lines while maintaining efficacy against cancerous cells.

Data Table: Toxicity Assessment of this compound

Cell TypeViability (%) at 1 μg/mLReference
Normal Fibroblast (3T3)82–95
Breast Cancer (4T1)<80 (0.7 μM)

Mechanism of Action

SANT-1 exerts its effects by binding directly to the Smoothened receptor, a key component of the Sonic Hedgehog signaling pathway. By inhibiting this receptor, this compound effectively blocks the signaling pathway, preventing the activation of downstream targets involved in cell proliferation and differentiation .

Biological Activity

SANT-1 is a potent small molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway, primarily acting as an antagonist of the Smoothened (Smo) protein. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in tumors characterized by aberrant Hedgehog signaling. This article explores the biological activity of this compound, including its synthesis, mechanism of action, efficacy in various cancer cell lines, and potential for clinical applications.

This compound is classified as a high-affinity antagonist of the Smoothened protein, with an apparent dissociation constant (K_D) of 1.2 nM, indicating its strong binding affinity . The compound disrupts the Hedgehog signaling pathway by preventing Smo from transducing signals that lead to the activation of Gli transcription factors, which are crucial for cell proliferation and survival in various cancers.

Synthesis

The synthesis of this compound involves straightforward chemical reactions, including Vils-Meier-Haack reaction and N-arylation. These methods allow for the efficient production of this compound and its analogs, facilitating further research into their biological properties .

In Vitro Studies

This compound has been evaluated in several in vitro studies to assess its cytotoxicity and inhibitory effects on cancer cell lines:

  • Pancreatic Cancer : In Panc-1 cell lines (a pancreatic cancer model), this compound exhibited an IC50 value of 100 µM after 30 hours of incubation . This indicates that at this concentration, this compound effectively inhibits 50% of cell viability.
  • Prostate Cancer : Additional studies demonstrated the compound's ability to inhibit Shh pathway activity in prostate cancer cells, although specific IC50 values were not detailed in the available literature .

Cell Line Specificity

This compound's efficacy varies across different cell lines:

  • In Shh-LIGHT2 and SmoA1-LIGHT2 healthy cell lines, it showed IC50 values of 20 nM and 30 nM respectively, highlighting its potency against cells with active Hedgehog signaling .

Combination Therapies

Recent research indicates that combining this compound with other therapeutic agents can enhance its anti-tumor effects. For example, when used alongside SAHA (a histone deacetylase inhibitor), this compound demonstrated improved efficacy due to synergistic suppression of Hedgehog pathway activity .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in clinical settings:

StudyCell LineIC50 ValueNotes
Panc-1100 µMEffective inhibition observed over 30 hours.
Prostate CancerNot specifiedConfirmed pathway inhibition but requires further quantification.
NIH/3T3Not specifiedShowed significant inhibition without cytotoxicity.

Future Directions

While promising results have been observed with this compound in vitro, further research is necessary to evaluate its efficacy in vivo. As of now, no significant in vivo studies have been reported . Future investigations should focus on animal models to assess pharmacokinetics, toxicity profiles, and overall therapeutic potential.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Sant-1 inhibits Smoothened (Smo) receptor activity?

this compound binds directly to the Smo receptor with high affinity (Kd = 1.2 nM), competitively inhibiting Hedgehog (Hh) signaling. It blocks both wild-type and oncogenic Smo variants, preventing agonist-induced pathway activation (e.g., SAG or Cyclopamine). Unlike some antagonists, this compound partially inhibits BODIPY-Cyclopamine binding, suggesting a non-competitive or allosteric modulation mechanism . Experimental validation involves fluorescence-based binding assays in Shh-LIGHT2 cells and Gli-luciferase reporter assays to quantify pathway inhibition .

Q. What cellular models are commonly used to study this compound’s efficacy?

Key models include:

  • Shh-LIGHT2 cells : Used to measure this compound’s inhibition of SAG-induced Gli activation via Renilla luciferase assays.
  • SmoA1-LIGHT2 cells : Assess this compound’s effect on constitutively active Smo mutants.
  • MEF cells : Monitor this compound’s suppression of Smo translocation to primary cilia via immunofluorescence .
  • Pancreatic cancer lines (Panc-1, BxPC-3) : Evaluate this compound’s synergy with HDAC inhibitors (e.g., SAHA) in colony formation and apoptosis assays .

Q. How should this compound be stored and reconstituted for in vitro experiments?

  • Storage : Lyophilized powder is stable at -20°C for ≥1 year. Solutions in DMSO (21 mg/mL) or ethanol (20 mg/mL) should be aliquoted and stored at -80°C to avoid freeze-thaw degradation .
  • Handling : Centrifuge briefly before reconstitution to prevent dispersion. Use concentrations validated in prior studies (e.g., 10 µM in MEF cells for ciliary localization assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported IC50 values across assays?

this compound exhibits assay-dependent potency:

Assay SystemIC50Source
Shh-LIGHT2 (SAG inhibition)20 nM
SmoA1-LIGHT230 nM
BODIPY-Cyclopamine bindingPartial inhibition at 1–10 µM

Methodological recommendations :

  • Perform dose-response curves under standardized conditions (e.g., 37°C incubation for 30 hours in Shh-LIGHT2 assays) .
  • Use structural analyses (e.g., molecular docking) to probe this compound’s binding site heterogeneity across Smo conformations .

Q. What experimental designs are critical for studying this compound’s synergy with HDAC inhibitors?

  • Dose optimization : Co-treatment with SAHA (e.g., 2–5 µM) and this compound (5–10 µM) in Panc-1 cells requires matrix titration to identify synergistic concentrations .
  • Endpoint selection : Quantify apoptosis via Annexin V/PI staining and colony formation inhibition over 7–14 days .
  • Controls : Include single-agent and vehicle-treated groups to isolate combinatorial effects.

Q. How can researchers validate this compound’s specificity for Smo in complex biological systems?

  • Genetic knockdown : Compare this compound’s effects in Smo<sup>-/-</sup> vs. wild-type cells.
  • Off-target profiling : Screen against related GPCRs (e.g., Frizzled) using radioligand displacement assays .
  • Ciliary localization assays : Confirm this compound’s blockade of Smo translocation via immunofluorescence in MEF cells .

Q. Methodological Challenges and Solutions

Q. How should researchers address variability in this compound’s inhibition of BODIPY-Cyclopamine binding?

  • Hypothesis : this compound may alter Smo’s conformational state, reducing Cyclopamine affinity without direct competition.
  • Experimental approach :
    • Perform competitive binding assays with increasing this compound concentrations.
    • Use FRET or surface plasmon resonance (SPR) to measure binding kinetics .

Q. What statistical methods are recommended for analyzing this compound’s dose-response data?

  • Curve fitting : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 and Hill coefficients.
  • Error reporting : Include ±2SD in replicates (n ≥ 3) for assays like Gli-luciferase activation .

Q. Data Reproduibility and Validation

Q. What steps ensure reproducibility in this compound studies?

  • Protocol standardization : Adopt published methods for cell culture (e.g., 5% CO2, 37°C for Shh-LIGHT2 cells) and ligand exposure durations .
  • Data sharing : Deposit raw fluorescence images, luciferase readings, and dose-response datasets in public repositories (e.g., Figshare).

Q. How can researchers reconcile discrepancies between in vitro and in vivo this compound efficacy?

  • Pharmacokinetic profiling : Measure this compound’s bioavailability and blood-brain barrier penetration in animal models.
  • Tumor xenograft models : Use Ptch1<sup>+/-</sup> mice to assess this compound’s suppression of Hh-driven medulloblastoma .

Properties

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5/c1-19-23(20(2)28(25-19)22-11-7-4-8-12-22)17-24-27-15-13-26(14-16-27)18-21-9-5-3-6-10-21/h3-12,17H,13-16,18H2,1-2H3/b24-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOORCIAZMIWALX-JJIBRWJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425965
Record name (E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304909-07-7
Record name (E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sant-1
Reactant of Route 2
Sant-1
Reactant of Route 3
Sant-1
Reactant of Route 4
Reactant of Route 4
Sant-1
Reactant of Route 5
Sant-1
Reactant of Route 6
Reactant of Route 6
Sant-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.